Cas no 2227767-42-0 ((2S)-2-(2-phenylpropan-2-yl)oxirane)

(2S)-2-(2-phenylpropan-2-yl)oxirane is a chiral epoxide compound characterized by a phenyl-substituted isopropyl group adjacent to an oxirane ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing complex molecules with high enantiopurity. The compound’s rigid oxirane ring and aromatic phenyl group contribute to its reactivity in nucleophilic ring-opening reactions, enabling the formation of chiral alcohols, amines, and other functionalized derivatives. Its stability under controlled conditions allows for precise manipulation in pharmaceutical and fine chemical applications. The structural features of this epoxide facilitate its use in stereoselective transformations, offering synthetic chemists a versatile building block for targeted molecular architectures.
(2S)-2-(2-phenylpropan-2-yl)oxirane structure
2227767-42-0 structure
Product name:(2S)-2-(2-phenylpropan-2-yl)oxirane
CAS No:2227767-42-0
MF:C11H14O
MW:162.228263378143
CID:6244618
PubChem ID:165622313

(2S)-2-(2-phenylpropan-2-yl)oxirane Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-(2-phenylpropan-2-yl)oxirane
    • 2227767-42-0
    • EN300-1877480
    • Inchi: 1S/C11H14O/c1-11(2,10-8-12-10)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m1/s1
    • InChI Key: SQUZZGIPHODFMG-SNVBAGLBSA-N
    • SMILES: O1C[C@@H]1C(C)(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 162.104465066g/mol
  • Monoisotopic Mass: 162.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 12.5Ų

(2S)-2-(2-phenylpropan-2-yl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1877480-0.25g
(2S)-2-(2-phenylpropan-2-yl)oxirane
2227767-42-0
0.25g
$1447.0 2023-09-18
Enamine
EN300-1877480-1.0g
(2S)-2-(2-phenylpropan-2-yl)oxirane
2227767-42-0
1g
$1572.0 2023-06-03
Enamine
EN300-1877480-10.0g
(2S)-2-(2-phenylpropan-2-yl)oxirane
2227767-42-0
10g
$6758.0 2023-06-03
Enamine
EN300-1877480-10g
(2S)-2-(2-phenylpropan-2-yl)oxirane
2227767-42-0
10g
$6758.0 2023-09-18
Enamine
EN300-1877480-1g
(2S)-2-(2-phenylpropan-2-yl)oxirane
2227767-42-0
1g
$1572.0 2023-09-18
Enamine
EN300-1877480-0.05g
(2S)-2-(2-phenylpropan-2-yl)oxirane
2227767-42-0
0.05g
$1320.0 2023-09-18
Enamine
EN300-1877480-0.1g
(2S)-2-(2-phenylpropan-2-yl)oxirane
2227767-42-0
0.1g
$1384.0 2023-09-18
Enamine
EN300-1877480-2.5g
(2S)-2-(2-phenylpropan-2-yl)oxirane
2227767-42-0
2.5g
$3080.0 2023-09-18
Enamine
EN300-1877480-0.5g
(2S)-2-(2-phenylpropan-2-yl)oxirane
2227767-42-0
0.5g
$1509.0 2023-09-18
Enamine
EN300-1877480-5g
(2S)-2-(2-phenylpropan-2-yl)oxirane
2227767-42-0
5g
$4557.0 2023-09-18

Additional information on (2S)-2-(2-phenylpropan-2-yl)oxirane

Compound CAS No. 2227767-42-0: (2S)-2-(2-phenylpropan-2-yl)oxirane

The compound CAS No. 2227767-42-0, known as (2S)-2-(2-phenylpropan-2-yl)oxirane, is a specialized organic compound with significant applications in various fields of chemistry and material science. This compound belongs to the class of epoxides, which are widely studied for their unique reactivity and versatility in chemical synthesis. The (S)-configuration at the chiral center adds another layer of complexity and specificity to its properties, making it a valuable molecule for both academic research and industrial applications.

Recent studies have highlighted the importance of epoxide chemistry in the development of advanced materials, particularly in the synthesis of high-performance polymers and biodegradable plastics. The (S)-configuration of this compound plays a crucial role in determining its stereochemical behavior during polymerization processes, which is a key factor in achieving desired material properties such as tensile strength and thermal stability. Researchers have also explored the use of this compound in click chemistry reactions, where its ability to form stable covalent bonds under mild conditions has proven advantageous.

In terms of synthesis, (2S)-2-(2-phenylpropan-2-yl)oxirane can be prepared through various methods, including oxidation of alkenes and ring-opening reactions of epoxides. A recent breakthrough involves the use of enzymatic catalysis to achieve high enantioselectivity during the synthesis process. This approach not only enhances the efficiency of production but also aligns with the growing demand for sustainable chemical manufacturing practices.

The compound's structure, featuring a chiral epoxide group and a tert-butyl substituent, contributes to its unique reactivity. Studies have shown that this molecule exhibits excellent compatibility with various nucleophiles, making it an ideal candidate for use in drug delivery systems and bioconjugation reactions. Its ability to undergo controlled ring-opening reactions under specific conditions has further expanded its utility in medicinal chemistry.

From an environmental perspective, the biodegradability of (S)-configured epoxides has been a topic of interest in recent years. Research indicates that this compound demonstrates moderate biodegradation rates under aerobic conditions, which is a positive attribute for its application in eco-friendly materials. However, further studies are required to fully understand its long-term environmental impact and optimize its degradation pathways.

In conclusion, CAS No. 2227767-42-0, or (S)-configured (tert-butyl)epoxide, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its stereochemical properties, reactivity, and potential for sustainable synthesis make it a focal point for ongoing research and development efforts.

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